Methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is a synthetic compound designed as a nonsteroidal selective androgen receptor modulator (SARM) []. It belongs to the class of tetrahydroquinoline (THQ) derivatives []. SARMs are a class of therapeutic agents that bind to androgen receptors (AR) and demonstrate tissue-selective effects, meaning they can exert anabolic effects on bone and muscle while minimizing androgenic side effects on tissues such as the prostate and uterus []. This compound is a promising candidate for the treatment of osteoporosis due to its osteoanabolic activity [].
The synthesis of methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate (referred to as compound 1d in the source paper) involves a multi-step process starting with the THQ scaffold []. The synthesis strategy involves modifying a previously synthesized cyano-group-containing THQ (CN-THQ) to switch its antagonist function to an agonist function []. This involves the introduction of a para-substituted aromatic ring attached through an amide linker []. The specific details and steps of the synthesis are not elaborated upon in the source paper.
The molecular structure of methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate consists of a central tetrahydroquinoline (THQ) core []. A key feature of this molecule is the 6-(trifluoromethyl) group on the THQ core and the para-acetamide-substituted aromatic group attached via an amide linker []. These structural features are believed to be crucial for its interaction with the androgen receptor (AR) and its subsequent biological activity [].
Methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate functions as an agonist of the androgen receptor (AR) []. It binds to the AR and induces a conformational change that promotes the recruitment of coactivator proteins []. This interaction, facilitated by a hydrogen bond between the compound and helix 12 of the AR, stabilizes the AR in its agonist form []. By activating the AR, the compound exerts its tissue-selective anabolic effects, particularly on bone tissue [].
The primary scientific research application of methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is in the development of treatments for osteoporosis []. It has shown promising results in preclinical studies as an orally available SARM, demonstrating a desirable osteoanabolic effect on femoral bone mineral density in a female osteoporosis model []. The compound's tissue selectivity is a significant advantage, as it minimizes undesirable androgenic effects on the uterus and clitoral gland [].
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: